molecular formula C9H11NO2 B6206238 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol CAS No. 119095-00-0

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol

Cat. No.: B6206238
CAS No.: 119095-00-0
M. Wt: 165.2
InChI Key:
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Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base to form the intermediate, which is then cyclized to produce the desired benzoxazine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized benzoxazines .

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol is unique due to its specific structural features and chemical properties. Its hydroxyl group at the 7-position and the methyl group at the 4-position confer distinct reactivity and potential biological activities compared to other benzoxazine derivatives .

Properties

CAS No.

119095-00-0

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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